[2-(3-Methylphenyl)sulfonyl-1-phenylethyl] thiocyanate
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Overview
Description
Preparation Methods
The synthesis of [2-(3-Methylphenyl)sulfonyl-1-phenylethyl] thiocyanate typically involves the reaction of 3-methylphenylsulfonyl chloride with 1-phenylethylamine in the presence of a base, followed by the addition of thiocyanate . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
[2-(3-Methylphenyl)sulfonyl-1-phenylethyl] thiocyanate undergoes various chemical reactions, including:
Scientific Research Applications
[2-(3-Methylphenyl)sulfonyl-1-phenylethyl] thiocyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(3-Methylphenyl)sulfonyl-1-phenylethyl] thiocyanate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes or the modulation of signaling pathways . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
[2-(3-Methylphenyl)sulfonyl-1-phenylethyl] thiocyanate can be compared with other similar compounds, such as:
[2-(4-Methylphenyl)sulfonyl-1-phenylethyl] thiocyanate: This compound has a similar structure but with a methyl group at the 4-position instead of the 3-position.
[2-(2-Methylphenyl)sulfonyl-1-phenylethyl] thiocyanate: This compound has a methyl group at the 2-position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
[2-(3-methylphenyl)sulfonyl-1-phenylethyl] thiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-13-6-5-9-15(10-13)21(18,19)11-16(20-12-17)14-7-3-2-4-8-14/h2-10,16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZGNDWOVMUGES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CC(C2=CC=CC=C2)SC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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